N-(4-ETHYLPHENYL)-1-[(1E)-4,4,4-TRIFLUORO-3-OXOBUT-1-EN-1-YL]PYRROLIDINE-2-CARBOXAMIDE
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Overview
Description
N-(4-ETHYLPHENYL)-1-[(1E)-4,4,4-TRIFLUORO-3-OXOBUT-1-EN-1-YL]PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrrolidine carboxamides, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(4-ETHYLPHENYL)-1-[(1E)-4,4,4-TRIFLUORO-3-OXOBUT-1-EN-1-YL]PYRROLIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research, including:
- **Medicine
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
N-(4-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-2-12-5-7-13(8-6-12)21-16(24)14-4-3-10-22(14)11-9-15(23)17(18,19)20/h5-9,11,14H,2-4,10H2,1H3,(H,21,24)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGLZTZXMMQTTB-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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